molecular formula C15H23ClN2 B1456790 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride CAS No. 1359706-30-1

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

Cat. No. B1456790
M. Wt: 266.81 g/mol
InChI Key: PPYUUAAMKMZLQU-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (2-BDSH) is a cyclic diamine compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 115-117°C. This compound has been used in a variety of research applications, including biochemical and physiological studies, pharmacological studies, and drug development. In

Scientific Research Applications

Radioprotective Properties

One of the earliest identified applications of related diazaspiro decane derivatives involves radioprotection. Shapiro et al. (1968) synthesized a quinuclidine derivative, closely related to 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice. This study suggested that pretreatment with the compound significantly increased survival rates, showcasing its potential as a radioprotective agent (Shapiro, Tansy, & Elkin, 1968).

Crystal Packing and Conformational Preferences

Research into the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives, which share structural similarities with 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, was conducted by Lazić et al. (2022). Their work provided insights into how simple substitutions affect molecular and crystal structures, contributing to a deeper understanding of the material properties of such compounds (Lazić et al., 2022).

Potential Anxiolytic Activity

Kossakowski et al. (1998) explored the synthesis of derivatives with anxiolytic potential, showcasing the versatility of diazaspiro[4.5]decane structures in pharmaceutical applications. Their research highlights the ongoing interest in utilizing these frameworks for developing new therapeutic agents, particularly in the context of mental health (Kossakowski, Zawadowski, Turło, & Kleps, 1998).

Supramolecular Outcomes of Fluorination

The study by Gak Simić et al. (2021) on spirohydantoin-based model compounds examines the supramolecular outcomes of fluorination, revealing the intricate balance of intermolecular interactions influenced by such modifications. Their findings emphasize the importance of structural modifications on the physicochemical properties and potential applications of these compounds (Gak Simić et al., 2021).

Antihypertensive Drug Candidates

In the realm of cardiovascular research, Kato et al. (2013) identified derivatives as potent inhibitors for treating hypertension. This discovery underlines the compound's role in addressing critical health issues through targeted biochemical pathways, presenting a promising avenue for future therapeutic developments (Kato et al., 2013).

properties

IUPAC Name

2-benzyl-2,9-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.ClH/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15;/h1-3,5-6,16H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYUUAAMKMZLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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